molecular formula C16H20FN5OS B11115339 2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11115339
M. Wt: 349.4 g/mol
InChI Key: IOUDHGLEVNTOBT-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine.

    Thiadiazole Formation: The next step involves the synthesis of the thiadiazole moiety, which can be achieved by reacting thiosemicarbazide with acetic anhydride to form 5-methyl-1,3,4-thiadiazole.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the thiadiazole moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]piperazine: A simpler derivative that lacks the thiadiazole moiety.

    5-Methyl-1,3,4-thiadiazole: The thiadiazole component of the compound.

    N-(4-Fluorophenyl)piperazine: Another related compound with a different substitution pattern.

Uniqueness

The uniqueness of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features, which confer specific biological activities and potential therapeutic applications that are not observed in the simpler related compounds.

Properties

Molecular Formula

C16H20FN5OS

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H20FN5OS/c1-12-19-20-16(24-12)18-15(23)11-22-8-6-21(7-9-22)10-13-2-4-14(17)5-3-13/h2-5H,6-11H2,1H3,(H,18,20,23)

InChI Key

IOUDHGLEVNTOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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